

# Spectroscopic and Analytical Profile of Pyridindolol: A Technical Guide

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## Compound of Interest

Compound Name: Pyridindolol

Cat. No.: B1233911

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## Abstract

**Pyridindolol** is a naturally occurring  $\beta$ -carboline alkaloid first isolated from *Streptomyces* sp.[1][2]. Its chemical structure, elucidated through extensive spectroscopic analysis, is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol[1][3]. As a member of the  $\beta$ -carboline family, **Pyridindolol** is of interest due to the diverse biological activities associated with this class of compounds, including potential antitumor, antiviral, and antimicrobial properties[4][5][6][7]. This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and relevant biological pathways associated with **Pyridindolol**. While specific raw spectral data for **Pyridindolol** is not widely available in the public domain, this document compiles representative data and standardized experimental protocols applicable to its characterization.

## Spectroscopic Data

The structural confirmation of **Pyridindolol** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy[8][9]. The following tables summarize the expected spectroscopic data for **Pyridindolol** based on its known structure and the characteristic values for  $\beta$ -carboline alkaloids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of **Pyridindolol**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Pyridindolol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.3-7.2	m	5H	Aromatic protons (indole ring)
~8.0	s	1H	H-4 (pyridine ring)
~9.5	br s	1H	NH (indole)
~5.0	d	1H	H-1' (ethane-1,2-diol)
~4.8	s	2H	-CH <sub>2</sub> OH (at C-3)
~4.0-3.8	m	2H	H-2' (ethane-1,2-diol)
~5.5, ~5.0, ~4.5	br s	3H	-OH protons

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Pyridindolol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~140-110	Aromatic carbons (indole and pyridine rings)
~135	C-1
~130	C-3
~75	C-1' (ethane-1,2-diol)
~65	C-2' (ethane-1,2-diol)
~60	-CH <sub>2</sub> OH (at C-3)

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of **Pyridindolol**.

Table 3: Mass Spectrometry Data for **Pyridindolol**

Technique	Ionization Mode	Observed m/z	Interpretation
HRMS	ESI+	[M+H] <sup>+</sup> , [M+Na] <sup>+</sup>	Confirmation of molecular formula C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for **Pyridindolol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching
1650-1500	Strong	C=C and C=N stretching (aromatic rings)
1400-1200	Medium	C-O stretching and O-H bending

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of **Pyridindolol**. The  $\beta$ -carboline scaffold typically exhibits characteristic absorption maxima.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for **Pyridindolol**

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol or Ethanol	~240, ~290, ~350

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of  $\beta$ -carboline alkaloids like **Pyridindolol**.

### NMR Spectroscopy

- **Sample Preparation:** A sample of **Pyridindolol** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- $d_6$ , MeOD- $d_4$ ) in a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Standard pulse sequences are used for 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments to enable full spectral assignment. Chemical shifts are referenced to the residual solvent peak.

### Mass Spectrometry

- **Sample Preparation:** A dilute solution of **Pyridindolol** is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- **Instrumentation:** High-resolution mass spectra are obtained using an ESI or MALDI time-of-flight (TOF) or Orbitrap mass spectrometer.
- **Data Analysis:** The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information[10][11].

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by grinding a small amount of **Pyridindolol** with dry potassium bromide and pressing it into a thin disk. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy

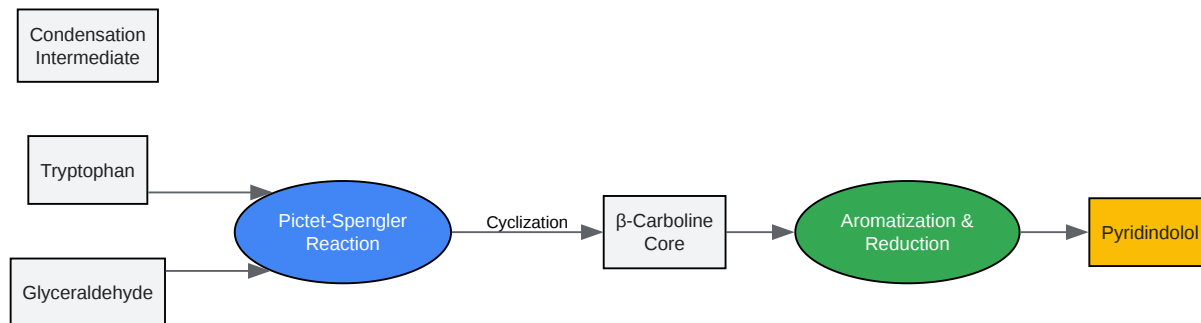
- Sample Preparation: A dilute solution of **Pyridindolol** is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or buffer).
- Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm, using the pure solvent as a reference.

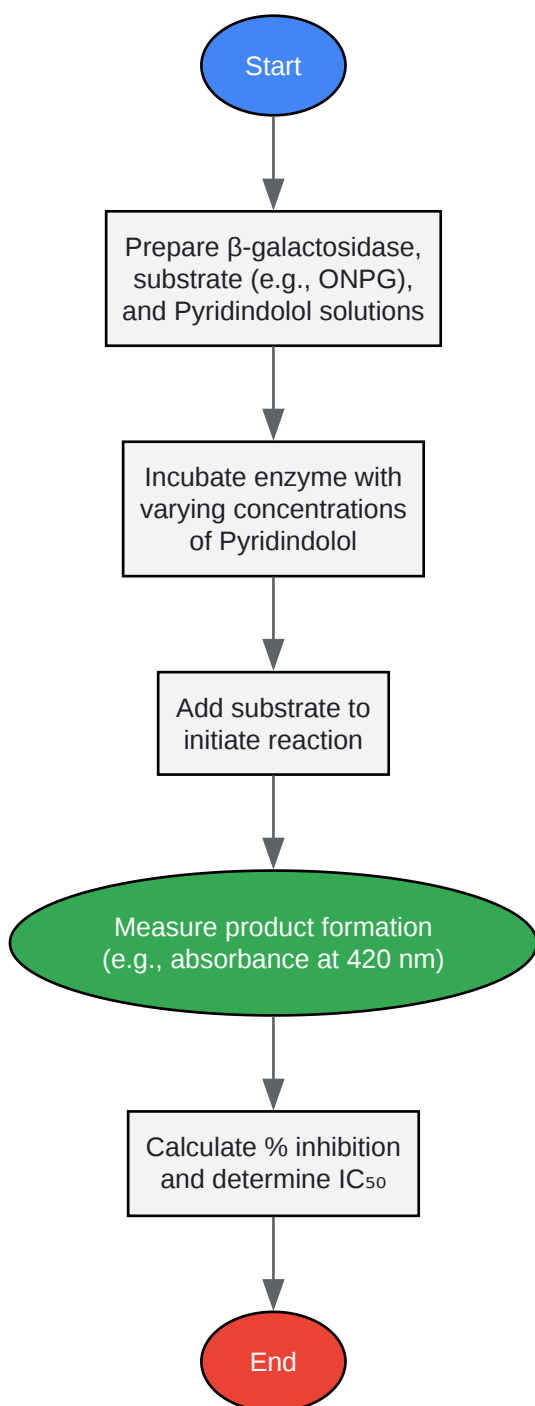
## Biological Pathways and Experimental Workflows

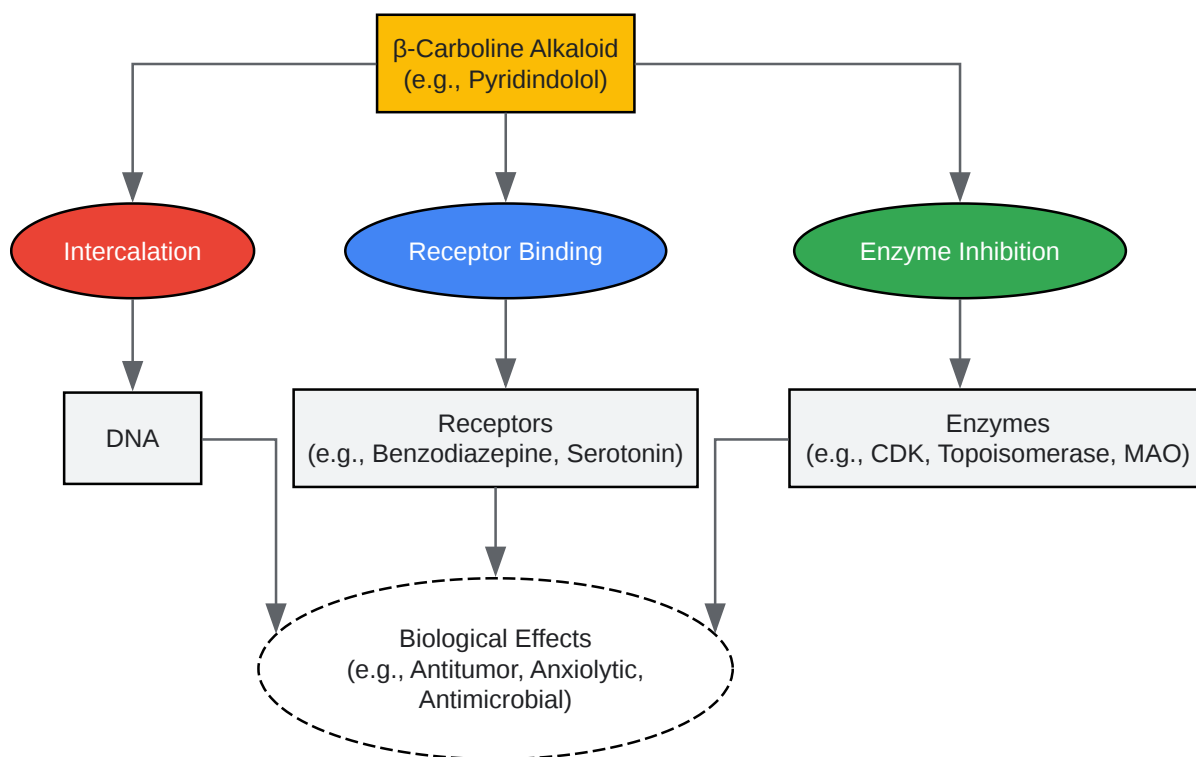
**Pyridindolol** is known to be an inhibitor of  $\beta$ -galactosidase[1][2][12]. Furthermore, as a  $\beta$ -carboline alkaloid, it belongs to a class of compounds with a wide range of biological activities, often involving interactions with DNA and various enzymes and receptors[4][7][13].

## Proposed Biosynthetic Pathway of Pyridindolol

The biosynthesis of the  $\beta$ -carboline core of **Pyridindolol** is proposed to occur via a Pictet-Spengler reaction[14][15][16]. This involves the condensation of a tryptophan derivative with an aldehyde, followed by cyclization and subsequent modifications.







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